(3-Methoxypropyl)hydrazine
Overview
Description
(3-Methoxypropyl)hydrazine is a useful research compound. Its molecular formula is C4H12N2O and its molecular weight is 104.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Fluorescent Probes for Hydrazine Detection
A significant application of hydrazine and its derivatives is in the development of fluorescent probes for detecting hydrazine. For instance, a novel sensing moiety, ortho-methoxy-methyl-ether (o-OMOM), has been incorporated into a donor-acceptor type naphthaldehyde, demonstrating high selectivity and sensitivity. This development shows promise in practical applications like real-time spray-based sensing, soil analysis, and two-photon tissue imaging (Jung et al., 2019).
2. Fluorescent Imaging in Biological Samples
Hydrazine derivatives play a vital role in fluorescent imaging within biological samples. A flavonoid-based sensor has been developed for monitoring hydrazine, showcasing capabilities like visualizing hydrazine in stem cells and zebrafish. This sensor provides a valuable tool for tracking hydrazine in vivo (Liu et al., 2014).
3. Industrial and Environmental Sensing
In the industrial sector, hydrazine is used as a precursor for various products, including pesticides and rocket propellant. Due to its toxicity, efficient sensing tools like fluorescence-based molecular systems have been developed. These systems, including turn-on type fluorescent probes like HyP-2, demonstrate high selectivity and sensitivity for practical applications, including vapor tests and soil analysis (Jung et al., 2019).
4. Dinitrogen Activation and Reduction
Hydrazine derivatives are involved in the activation of dinitrogen, leading to the production of ammonia and hydrazine using hydrogen as a reductant. This process is significant in laboratory fixation of dinitrogen at room temperature and pressure (Gilbertson et al., 2005).
5. Chemical Synthesis and Transformation
In chemical synthesis, the lithio-derivative of methoxyallene reacts with aldehyde hydrazones, leading to the formation of α-allenyl hydrazines. These hydrazines are further transformed into various compounds, demonstrating their versatility in synthetic chemistry (Breuil-Desvergnes & Goré, 2001).
6. Development of Chemical Sensors
Hydrazine derivatives are essential in developing chemical sensors. For instance, thin films of conductive polymers have been investigated as sensors for hydrazine and monomethylhydrazine vapor, demonstrating their potential in detecting these toxic species in various environments (Ellis et al., 1996).
Properties
IUPAC Name |
3-methoxypropylhydrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O/c1-7-4-2-3-6-5/h6H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBUAUMYKXLZHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.